molecular formula C13H18N5O8P B1212286 propanoyl-AMP

propanoyl-AMP

Cat. No. B1212286
M. Wt: 403.28 g/mol
InChI Key: ZGNGGJLVZZHLQM-ZRFIDHNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoyl-AMP is a purine ribonucleoside 5'-monophosphate consisting of adenosine 5'-monophosphate where one of the hydroxy groups of the phosphate has been condensed with propionic acid. It has a role as a mouse metabolite. It derives from an adenosine 5'-monophosphate and a propionic acid. It is a conjugate acid of a propanoyl-AMP(1-).
Propinol adenylate, also known as propionyl-amp, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Propinol adenylate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Propinol adenylate participates in a number of enzymatic reactions. In particular, Propinol adenylate can be converted into propionic acid;  which is mediated by the enzyme acyl-CoA synthetase short-chain family member 3, mitochondrial. In addition, Propinol adenylate can be converted into propionic acid;  which is catalyzed by the enzyme acetyl-coenzyme A synthetase 2-like, mitochondrial. In humans, propinol adenylate is involved in the propanoate metabolism pathway. Propinol adenylate is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.

Scientific Research Applications

Industrial Processing of AMP

  • AMP is a crucial intermediate in the production of antibiotics. A study by Shen et al. (2013) detailed a novel bipolar membrane electrodialysis system for processing AMP from AMP sulphate solution. This system showed better performance compared to traditional methods, demonstrating its potential for industrial AMP purification.

CO2 Capture and Separation

  • AMP shows promise in carbon dioxide (CO2) capture applications. Research by Nwaoha et al. (2016) found that tri-solvent blends containing AMP, piperazine (PZ), and monoethanolamine (MEA) had higher cyclic capacities and lower energy consumption than standard MEA, making it a potential alternative for CO2 capture.
  • A study by Aroonwilas and Tontiwachwuthikul (1997) demonstrated the use of high-efficiency structured packing for CO2 separation using AMP, which provided significantly higher mass transfer coefficients compared to common packing methods.

Absorption Kinetics

  • The kinetics of CO2 absorption into AMP solutions were explored by Xu et al. (1996) and Saha et al. (1995). Both studies found the reaction to be first order with respect to CO2 and AMP, offering valuable insights for industrial applications involving gas absorption.

Thermodynamic Properties

  • The study of AMP's thermodynamic properties, crucial for its industrial applications, was conducted by Naderi et al. (2017). They utilized the Goharshadi–Morsali–Abbaspour Equation of State to accurately predict the density and other properties of AMP solutions.

properties

Product Name

propanoyl-AMP

Molecular Formula

C13H18N5O8P

Molecular Weight

403.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] propanoate

InChI

InChI=1S/C13H18N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13-/m1/s1

InChI Key

ZGNGGJLVZZHLQM-ZRFIDHNTSA-N

Isomeric SMILES

CCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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